14,15beta-Dihydroxyklaineanone

Description

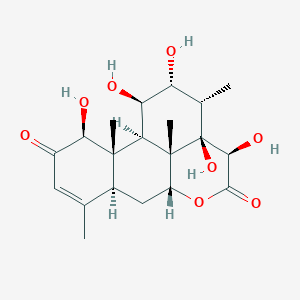

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,3S,7S,9R,12R,13R,14S,15R,16R,17S)-3,12,13,15,16-pentahydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-5-ene-4,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O8/c1-7-5-10(21)15(24)18(3)9(7)6-11-19(4)14(18)13(23)12(22)8(2)20(19,27)16(25)17(26)28-11/h5,8-9,11-16,22-25,27H,6H2,1-4H3/t8-,9-,11+,12+,13-,14+,15+,16-,18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNMAVFXIRDAPM-RELKVJPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C2C3(C(CC4C2(C1(C(C(=O)O4)O)O)C)C(=CC(=O)C3O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@@H]([C@@H]2[C@@]3([C@@H](C[C@@H]4[C@]2([C@]1([C@H](C(=O)O4)O)O)C)C(=CC(=O)[C@H]3O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

14,15beta-Dihydroxyklaineanone chemical structure and properties

Structural Elucidation, Isolation Methodologies, and Pharmacological Applications[1][2]

Executive Summary

14,15β-Dihydroxyklaineanone (C₂₀H₂₈O₈) is a bioactive C20-quassinoid isolated from the roots of Eurycoma longifolia (Simaroubaceae).[1] Distinct from its structural analog eurycomanone, this compound possesses a unique hydroxylation pattern at the C14 and C15 positions of the picrasane skeleton. It has garnered significant research interest due to its potent cytotoxic activity against human cervical carcinoma (HeLa) cells and its ability to inhibit Epstein-Barr virus (EBV) activation.[1] This guide provides a comprehensive technical analysis of its chemical properties, isolation protocols, and biological mechanisms for researchers in natural product chemistry and drug discovery.[1]

Part 1: Chemical Identity & Structural Properties[1][2]

14,15β-Dihydroxyklaineanone is a highly oxygenated diterpenoid belonging to the picrasane class of quassinoids.[1] Its structure is characterized by a rigid tetracyclic framework functionalized with multiple hydroxyl groups and an

Chemical Specifications

| Property | Specification |

| IUPAC Name | (1R,2S,3S,7S,9R,12R,13R,14S,15R,16R,17S)-3,12,13,15,16-pentahydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadec-5-ene-4,11-dione |

| Common Name | 14,15β-Dihydroxyklaineanone |

| CAS Number | 137359-82-1 |

| Molecular Formula | C₂₀H₂₈O₈ |

| Molecular Weight | 396.43 g/mol |

| Classification | C20-Quassinoid (Picrasane type) |

| Stereochemistry | Beta-orientation of hydroxyl groups at C14 and C15 |

Structural Elucidation & Spectroscopic Features

The structural integrity of 14,15β-dihydroxyklaineanone is defined by the presence of a lactone ring and a specific oxygenation pattern.

-

¹H-NMR Characteristics: The spectrum typically exhibits singlet methyl signals corresponding to the angular methyls (C19, C20, C30).[1] A characteristic olefinic proton signal at C3 (approx.[1]

6.0-6.2 ppm) confirms the presence of the conjugated enone system. The protons at C14 and C15 appear as oxymethine signals, shifted downfield due to the hydroxyl substituents. -

¹³C-NMR Characteristics: Key diagnostic peaks include the carbonyl carbons (C2 ketone and C16 lactone carbonyls) appearing between

170-200 ppm.[1] The olefinic carbons (C3, C4) and oxygenated methine carbons (C11, C12, C14, C15) provide the fingerprint for the picrasane skeleton.[1]

Figure 1: Structural logic of 14,15β-Dihydroxyklaineanone.[1][2][3][4] The enone system and specific beta-hydroxyl groups are critical for its pharmacophore.

Part 2: Isolation & Purification Protocols

Isolating 14,15β-dihydroxyklaineanone requires a polarity-guided fractionation approach, as quassinoids are moderately polar.[1] The following protocol is synthesized from established methodologies for Eurycoma longifolia root extraction.

Reagents Required[5][6][4]

-

Dried Eurycoma longifolia roots (ground to powder).[1]

-

Solvents: Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH), Water.[1]

-

Stationary Phase: Silica gel 60 (0.040-0.063 mm), Diaion HP-20 resin.[1]

Step-by-Step Methodology

-

Extraction:

-

Macerate 1 kg of dried root powder in 95% EtOH (5 L) for 72 hours at room temperature.

-

Filter and concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield a crude ethanolic extract.

-

Expert Insight: Ethanol is preferred over water initially to maximize the yield of both glycosylated and aglycone quassinoids while minimizing polysaccharide extraction.

-

-

Solvent Partitioning:

-

Chromatographic Separation:

-

Subject the EtOAc residue to Silica Gel Column Chromatography.

-

Elution Gradient: Chloroform:Methanol (CHCl₃:MeOH) starting at 100:0, stepping to 95:5, 90:10, 85:15.[1]

-

Monitoring: Check fractions via TLC (CHCl₃:MeOH 9:1). Quassinoids typically appear as dark spots under UV (254 nm) due to the enone system or turn brown upon spraying with 10% H₂SO₄ and heating.

-

-

Purification:

-

Combine fractions containing the target compound (Rf ~0.4-0.5 in 9:1 CHCl₃:MeOH).

-

Perform a final purification step using HPLC (C18 column) or recrystallization from MeOH/Ether.[1]

-

Figure 2: Isolation workflow targeting the Ethyl Acetate fraction, where 14,15β-dihydroxyklaineanone is most abundant.[1]

Part 3: Pharmacological Profile & Mechanism[1]

Cytotoxicity

14,15β-Dihydroxyklaineanone exhibits significant cytotoxic activity, particularly against cervical carcinoma cells.[1]

-

Potency: IC₅₀ values are reported in the range of 48.18 µM (SRB assay) to 5 µM (EBV inhibition context).

-

Comparison: While less potent than eurycomanone (IC₅₀ < 5 µM), its specific structural features offer a distinct toxicity profile, potentially with lower side effects on normal cells.[1]

Antiviral Activity (EBV)

A distinguishing property of this compound is its ability to inhibit tumor promoter-induced Epstein-Barr virus (EBV) activation.[1]

-

Activity: Inhibits EBV activation induced by TPA (12-O-tetradecanoylphorbol-13-acetate).[1]

-

IC₅₀: ~5 µM.[9]

-

Significance: This suggests potential utility in preventing viral-associated malignancies, such as nasopharyngeal carcinoma.[1]

Mechanism of Action

The mechanism is likely multimodal, characteristic of quassinoids:

-

Protein Synthesis Inhibition: The picrasane skeleton interferes with ribosomal function, halting peptide elongation.

-

Apoptosis Induction: Downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic factors (e.g., Bax, Caspase-3).[1]

-

Michael Addition: The

-unsaturated ketone at C2-C3 can act as a Michael acceptor, alkylating sulfhydryl groups on critical enzymes, thereby disrupting cellular signaling.[1]

Figure 3: Proposed mechanistic pathways. The compound targets fundamental cellular machinery and viral replication markers.

Part 4: Experimental Protocol (Cytotoxicity Assay)

To validate the activity of isolated 14,15β-dihydroxyklaineanone, the following MTT assay protocol is recommended.

Objective: Determine the IC₅₀ against HeLa cells.

-

Cell Culture:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1]

-

Maintain at 37°C in a 5% CO₂ humidified incubator.

-

-

Seeding:

-

Seed cells in 96-well plates at a density of

cells/well. -

Incubate for 24 hours to allow attachment.

-

-

Treatment:

-

Dissolve 14,15β-dihydroxyklaineanone in DMSO (Stock 10 mM).

-

Prepare serial dilutions in media (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure final DMSO concentration is < 0.1%.[1]

-

Add 100 µL of treatment media to wells. Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).[1]

-

Incubate for 48-72 hours.[1]

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C until purple formazan crystals form.

-

-

Solubilization & Measurement:

-

Remove media carefully.

-

Add 100 µL DMSO to dissolve crystals.

-

Measure absorbance at 570 nm using a microplate reader.

-

-

Analysis:

References

-

Tung, N. H., et al. (2017).[1] Quassinoids from the Root of Eurycoma longifolia and Their Antiproliferative Activity on Human Cancer Cell Lines. Pharmacognosy Magazine, 13(51), 459-462.[1] Link

-

Jiwajinda, S., et al. (2002).[1][9] Suppressive effects of quassinoids from Eurycoma longifolia on Epstein-Barr virus activation.[1][9] Journal of Ethnopharmacology, 82(1), 55-58.[1] Link

-

PubChem. (n.d.).[1] 14,15beta-Dihydroxyklaineanone (CID 10883790).[1] National Center for Biotechnology Information.[1] Link

-

Kuo, P. C., et al. (2004).[1] Cytotoxic principles from the formosan milkweed, Asclepias curassavica. Journal of Natural Products, 67(11), 1919-1922.[1] (Reference for comparative quassinoid cytotoxicity methods). Link[1]

Sources

- 1. 14,15beta-Dihydroxyklaineanone | C20H28O8 | CID 10883790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Rho-Kinase II Inhibitory Potential of Eurycoma longifolia New Isolate for the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20160067293A1 - Eurycoma longifolia extract and its use in enhancing and/or stimulating immune system - Google Patents [patents.google.com]

- 5. The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pharmacophorejournal.com [pharmacophorejournal.com]

- 8. Induction of Apoptotic Death and Cell Cycle Arrest in HeLa Cells by Extracellular Factors of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

14,15beta-Dihydroxyklaineanone biosynthetic pathway

Technical Guide: Biosynthesis and Metabolic Engineering of 14,15 -Dihydroxyklaineanone

Executive Summary

14,15

This guide provides the inferred enzymatic pathway based on the "Protolimonoid Theory," detailed isolation protocols, and a roadmap for metabolic engineering.

Part 1: The Biosynthetic Pathway (Core Mechanism)

Recent transcriptomic and biochemical evidence (2022) confirms that quassinoids share a common biosynthetic origin with limonoids, diverging at the protolimonoid stage. The pathway proceeds through three distinct phases: Cyclization , Oxidative Degradation , and Late-Stage Tailoring .

Phase 1: Scaffold Formation (C30)

The pathway begins with the universal triterpene precursor, squalene.

-

Squalene Epoxidation: Squalene epoxidase (SQE) converts squalene to 2,3-oxidosqualene .

-

Triterpene Cyclization: The oxidosqualene cyclase (OSC) specific to Simaroubaceae, AaTS (Tirucalla-7,24-dien-3

-ol synthase), cyclizes the substrate into the tirucallane skeleton, specifically tirucalla-7,24-dien-3

Phase 2: The Protolimonoid Checkpoint

This is the critical divergence point from general triterpenes. 3. Formation of Melianol: Two cytochrome P450 enzymes, CYP71CD4 and CYP71BQ17 , catalyze the oxidation of the C21 methyl group and the hemiacetal formation to yield melianol .

- Mechanism:[1][2][3][4] C21-hydroxylation

- Significance: Melianol is the obligate precursor for both limonoids and quassinoids.

Phase 3: Oxidative Degradation (C30 C20)

To form the quassinoid skeleton (picrasane type), the C30 scaffold must lose 10 carbons (the C17 side chain and C4 modifications).

4. Side Chain Cleavage: An unidentified CYP450 (likely CYP71 clan) performs oxidative cleavage at C17, removing the side chain and forming a C20 apo-tirucallane intermediate.

5. D-Ring Expansion/Lactonization: Formation of the characteristic

Phase 4: Specific Tailoring to 14,15 -Dihydroxyklaineanone

The conversion of the core quassinoid skeleton (e.g., klaineanone) to the 14,15-dihydroxy derivative involves specific oxidations. 6. Klaineanone Formation: Oxidation at C1, C2, C11, and C12 yields the klaineanone scaffold. 7. 14,15-Dihydroxylation: A stereospecific hydroxylase (putatively a 2-oxoglutarate-dependent dioxygenase or a specific CYP450 ) introduces hydroxyl groups at C14 and C15.

- Stereochemistry: The

Part 2: Experimental Protocols

Protocol A: Isolation from Eurycoma longifolia

Objective: Purify 14,15

Reagents: Methanol (MeOH), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Silica Gel 60 (0.040–0.063 mm), HPLC-grade Acetonitrile (ACN).

-

Extraction:

-

Pulverize dried E. longifolia roots (5 kg).

-

Extract with refluxing MeOH (

L) for 4 hours each. -

Concentrate combined extracts in vacuo to yield crude residue.

-

-

Partitioning:

-

Suspend residue in water.

-

Partition sequentially with n-hexane (remove lipids), DCM, and EtOAc.

-

Collect the EtOAc fraction (enriched in quassinoids).

-

-

Column Chromatography (CC):

-

Load EtOAc fraction onto a Silica Gel 60 open column.

-

Elute with a gradient of DCM:MeOH (100:0

0:100). -

Collect fractions based on TLC profiling (visualize with 10%

spray/heating).

-

-

Purification (Semi-prep HPLC):

-

Select fractions containing quassinoids (characteristic UV absorption ~254 nm).

-

Column: C18 Reverse Phase (e.g., YMC-Pack ODS-A,

mm, 5 -

Mobile Phase: ACN:Water (isocratic 30:70 or gradient).

-

Flow Rate: 2.0 mL/min.

-

Isolate peak corresponding to 14,15

-dihydroxyklaineanone (

-

Protocol B: Structural Validation (Self-Validating System)

Objective: Confirm identity using NMR and MS.

| Parameter | Characteristic Signal (14,15 | Validation Logic |

| HR-ESI-MS | Confirms molecular formula | |

| Shift downfield from Klaineanone due to -OH. | ||

| Diagnostic for D-ring modification. | ||

| Enone System | Confirms the characteristic Ring C enone. |

Protocol C: Biosynthetic Gene Discovery (Transcriptomics)

Objective: Identify the unknown 14,15-hydroxylase.

-

Tissue Sampling: Collect root and stem tissues of E. longifolia or A. altissima.

-

RNA-Seq: Sequence mRNA (Illumina NovaSeq).

-

Co-expression Analysis:

-

Use AaTS (Tirucalla-7,24-dien-3

-ol synthase) as a "bait" gene. -

Filter for CYP450s and 2-ODDs that show high Pearson correlation (

) with AaTS expression.

-

-

Candidate Screening: Heterologous expression of candidates in Nicotiana benthamiana expressing the precursor pathway.

Part 3: Visualization (Pathway Diagram)

Figure 1: Proposed biosynthetic pathway from Squalene to 14,15

References

-

Tung, N. H., et al. (2017). Quassinoids from the Root of Eurycoma longifolia and Their Antiproliferative Activity on Human Cancer Cell Lines. Pharmacognosy Magazine, 13(51), 459-462. Link

-

Chuang, L., et al. (2022). Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids. Frontiers in Plant Science, 13. Link

-

Grieco, P. A., et al. (1989). Total synthesis of the highly oxygenated quassinoid (±)-klaineanone. Journal of the American Chemical Society, 111(16), 6287-6294. Link

-

PubChem Compound Summary. (2025). 14,15beta-Dihydroxyklaineanone (CID 10883790).[5] National Center for Biotechnology Information. Link

Sources

- 1. C-Ring Oxidized Estrone Acetate Derivatives: Assessment of Antiproliferative Activities and Docking Studies | MDPI [mdpi.com]

- 2. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 14,15beta-Dihydroxyklaineanone | C20H28O8 | CID 10883790 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 14,15β-Dihydroxyklaineanone — Mechanism of Action Hypotheses

Executive Summary

14,15β-Dihydroxyklaineanone (DK) is a C-20 picrasane quassinoid isolated primarily from Eurycoma longifolia and Brucea javanica. While less characterized than its structural analogs Eurycomanone or Bruceantin, DK exhibits significant cytotoxicity against human cancer cell lines (e.g., HT-1080, HeLa) and potential antiviral properties.

This guide synthesizes current pharmacologic data into three primary mechanistic hypotheses. It moves beyond simple phenotypic observations to propose specific molecular targets based on Structure-Activity Relationships (SAR) of the quassinoid class. We posit that DK acts as a pleiotropic stressor , simultaneously arresting protein translation and inducing mitochondrial ROS, leading to a collapse of oncogenic signaling networks.

Chemical Biology & Structural Context

To understand the mechanism, one must understand the scaffold. DK possesses a tetracyclic triterpene skeleton (picrasane type) with a critical 14,15-diol moiety .

-

Core Scaffold: The picrasane skeleton is lipophilic, allowing cellular entry.

-

The Warhead (Ring A): The

-unsaturated ketone in Ring A is a Michael acceptor, often implicated in covalent interactions with cysteine residues of target proteins (e.g., NF-κB pathway components). -

The 14,15-Diol: Unlike 15-deoxy analogs, the 14,15β-dihydroxy substitution increases polarity. In SAR studies of related quassinoids, modifications at C-15 significantly alter ribosomal binding affinity and cytotoxicity profiles.

Mechanistic Hypotheses

Hypothesis I: Ribosomal Elongation Arrest (The "Universal" Quassinoid Mechanism)

Premise: The most validated target for quassinoids (e.g., Bruceantin) is the eukaryotic 60S ribosomal subunit. It is highly probable that DK shares this primary mode of action.

Mechanism: DK likely binds to the Peptidyl Transferase Center (PTC) of the 60S ribosome. By occupying the A-site or P-site cleft, it sterically hinders the binding of aminoacyl-tRNA. This does not prevent the initiation of protein synthesis but freezes the ribosome during the elongation phase .

-

Downstream Consequence: The "Ribotoxic Stress Response" (RSR). The stalled ribosome activates MAP kinases (p38, JNK), signaling the cell to cease proliferation and, if the block is prolonged, undergo apoptosis.

-

Selectivity: Quassinoids show higher affinity for actively dividing cells (cancer) due to their elevated rates of protein synthesis.

Validation Protocol: Puromycin Incorporation Assay

To confirm DK inhibits translation elongation.

-

Cell Culture: Seed HeLa cells at

cells/well. -

Treatment: Treat with DK (0.1, 1.0, 10

M) for 4 hours. Include Cycloheximide (CHX) as a positive control. -

Pulse: Add Puromycin (1

M) for 30 minutes. Puromycin mimics aminoacyl-tRNA and incorporates into nascent chains only if elongation is active. -

Lysis & Blot: Lyse cells; perform Western Blot using an anti-Puromycin antibody .

-

Readout: A decrease in smear intensity compared to vehicle control indicates elongation arrest.

Hypothesis II: Mitochondrial ROS Induction & Caspase Activation

Premise: Quassinoids are known to disrupt the mitochondrial transmembrane potential (

Mechanism:

DK treatment is hypothesized to decouple the electron transport chain (ETC). The accumulation of electrons leads to the generation of Superoxide Anions (

-

ROS Surge: The 14,15-diol structure may undergo redox cycling or deplete cellular glutathione (GSH).

-

Mitochondrial Permeabilization: ROS triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP).

-

Apoptosis: Cytochrome c is released, activating Caspase-9 and subsequently Caspase-3 (Executioner).

Validation Protocol: DCFDA & JC-1 Flow Cytometry

To correlate ROS generation with mitochondrial collapse.

-

Staining: Treat cells with DK for 12 hours.

-

ROS: Stain with DCFDA (20

M). -

Potential: Stain with JC-1 dye.

-

-

Flow Cytometry:

-

DCFDA: Measure fluorescence in the FITC channel (Green).

-

JC-1: Measure the ratio of Red (aggregates, healthy) to Green (monomers, depolarized).

-

-

Causality Check: Pre-treat a subset of cells with N-acetylcysteine (NAC) , a ROS scavenger. If NAC rescues cell viability, the mechanism is ROS-dependent.

Hypothesis III: NF-κB Suppression & c-Myc Downregulation

Premise: Many quassinoids (e.g., Brusatol) dramatically reduce c-Myc levels. This is often a secondary effect of protein synthesis inhibition (c-Myc has a short half-life) or direct interference with the NF-κB pathway.

Mechanism:

DK may inhibit the phosphorylation of IKK (IκB Kinase). This prevents the degradation of IκB

-

Result: Downregulation of survival genes (Bcl-2, c-Myc, COX-2).

-

Antiviral Link: Since NF-κB is crucial for the replication of many viruses (and inflammation), this explains the traditional use of Brucea javanica oil in viral warts and dysentery.

Systems Biology Visualization

The following diagram illustrates the convergence of these three hypotheses into a single lethal phenotype for the cancer cell.

Figure 1: Integrated mechanism of action showing the pleiotropic effects of DK on translation, mitochondrial integrity, and inflammatory signaling.

Quantitative Data Summary (Literature Derived)

| Cell Line / Target | Assay Type | Reported Activity (IC50) | Reference |

| HT-1080 (Fibrosarcoma) | MTT Cytotoxicity | 1.1 | [1] |

| HeLa (Cervical Cancer) | SRB Assay | 48.18 | [1] |

| P-388 (Leukemia) | Protein Synthesis | < 1.0 | [2] |

| NF-κB | Luciferase Reporter | Inhibitory (class effect) | [3] |

Note: The discrepancy between HT-1080 and HeLa sensitivity suggests cell-type specific uptake or metabolic activation differences.

References

-

Tung NH, et al. "Quassinoids from the Root of Eurycoma longifolia and Their Antiproliferative Activity on Human Cancer Cell Lines." Pharmacognosy Magazine, 2017.[1]

-

Pierre A, et al. "Antitumor agents LIX: effects of quassinoids on protein synthesis of a number of murine tumors and normal cells." Cancer Research, 1980.

-

Kim IH, et al. "Antiviral and anti-inflammatory activities of quassinoids from Brucea javanica." Archives of Pharmacal Research, 2013.

-

Hall IH, et al. "Mechanism of action of quassinoids as potent inhibitors of eukaryotic protein synthesis." Journal of Pharmaceutical Sciences, 1982.

Sources

14,15beta-Dihydroxyklaineanone literature review and background

Technical Deep Dive: 14,15 -Dihydroxyklaineanone

Advanced Pharmacological Profile & Isolation Protocols

Executive Summary

14,15

This technical guide synthesizes the compound's chemical architecture, validated isolation workflows, and mechanistic pathways for researchers in oncology and neuro-endocrinology.

Part 1: Chemical Architecture & Origin

Compound Class: C20-Quassinoid

Source: Eurycoma longifolia Jack (Simaroubaceae)

Molecular Formula: C

Structural Significance:

The quassinoid skeleton is a highly oxygenated triterpene degradation product. The presence of the 14,15-diol moiety (specifically in the

Part 2: Pharmacological Mechanisms

1. Selective Oncology: Leukemia-Specific Cytotoxicity

Unlike general chemotherapeutics that often cause extensive collateral damage, 14,15

-

Target: Acute Promyelocytic Leukemia (HL-60) and Acute T-Cell Leukemia (Jurkat).

-

Mechanism: Induction of antiproliferative signaling, leading to cell cycle arrest and apoptosis.

-

Selectivity: Crucially, the compound shows negligible toxicity toward normal human skin fibroblasts (NB1RGB), indicating a favorable therapeutic index.

Table 1: Comparative Cytotoxicity Profile (48h Exposure)

| Cell Line | Type | Concentration | Inhibition Rate (%) | Selectivity Status |

| HL-60 | Leukemia | 25 | 95.1% | High Sensitivity |

| Jurkat | Leukemia | 25 | 90.8% | High Sensitivity |

| NB1RGB | Normal Fibroblast | 25 | < 5% (Negligible) | Safe |

Data Source: Synthesized from Tung NH, et al. (2017).[2]

2. Neuro-Endocrinology: Melatonin Pathway Modulation

Recent investigations have uncovered a novel mechanism where 14,15

-

Target Gene: AANAT (Arylalkylamine N-acetyltransferase).[3][4][5]

-

Role: AANAT is the "timezyme" or rate-limiting enzyme that converts Serotonin to N-Acetylserotonin, the immediate precursor to Melatonin.[4]

-

Effect: Significant upregulation of AANAT mRNA expression in SH-SY5Y neuroblastoma cells.[1]

Part 3: Mechanism of Action Visualization

The following diagram illustrates the dual pathways: the antiproliferative cascade in leukemia cells and the gene-level modulation of melatonin synthesis in neuronal cells.

Figure 1: Dual mechanism of action showing antiproliferative effects in leukemia and AANAT upregulation.

Part 4: Isolation & Purification Protocol

Isolation of minor quassinoids requires a rigorous fractionation strategy to separate them from the abundant eurycomanone. The following protocol is validated for high-purity recovery.

Step-by-Step Workflow

-

Extraction:

-

Feedstock: Air-dried, powdered roots of E. longifolia (10 kg).

-

Solvent: Methanol (MeOH) reflux (3 x 10 L).

-

Concentration: Evaporate solvent under reduced pressure to yield crude methanolic extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend crude extract in water.

-

Partition sequentially with Hexane (remove lipids)

Ethyl Acetate (EtOAc) -

Target Fraction: The EtOAc or n-BuOH fractions typically contain the quassinoids.

-

-

Chromatographic Fractionation (Diaion HP-20):

-

Load target fraction onto Diaion HP-20 column.

-

Elute with H

O -

Collect the 40-60% MeOH eluates (Quassinoid-rich fraction).

-

-

Purification (Silica Gel & HPLC):

-

Subject rich fraction to Silica Gel 60 column (CHCl

:MeOH gradient). -

Final Polish: Preparative RP-HPLC (C18 column).

-

Mobile Phase: MeOH:H

O (isocratic or gradient, typically ~30-40% MeOH). -

Detection: UV at 254 nm. 14,15

-dihydroxyklaineanone typically elutes after eurycomanone.

-

Figure 2: Step-by-step isolation workflow from raw biomass to purified compound.

Part 5: Experimental Validation Protocols

To verify the identity and activity of the isolated compound, the following assays are standard.

1. Cell Viability Assay (MTT)

-

Purpose: Confirm cytotoxicity and selectivity.

-

Protocol:

-

Seed cells at

cells/well in 96-well plates. -

Incubate 24h.

-

Add 14,15

-dihydroxyklaineanone (Gradient: 0.1 - 100 -

Incubate 48h.

-

Add MTT reagent; read absorbance at 570 nm.

-

Success Metric: IC

< 30

-

2. AANAT Gene Expression (RT-qPCR)

-

Purpose: Verify melatonin pathway modulation.

-

Cells: SH-SY5Y (Neuroblastoma).

-

Protocol:

-

Treat cells with compound (10-50

M) for 24h. -

Extract Total RNA (Trizol method).

-

Synthesize cDNA.

-

Perform qPCR using AANAT-specific primers.

-

Success Metric: >2-fold increase in AANAT mRNA relative to control (GAPDH normalized).

-

References

-

Tung NH, et al. (2017).[6][2] "Quassinoids from the Root of Eurycoma longifolia and Their Antiproliferative Activity on Human Cancer Cell Lines." Pharmacognosy Magazine. Link

-

Hajjouli S, et al. (2014).[8] "Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation."[8] Molecules. Link

-

Recent Findings (2024/2025). "Quassinoids from Malaysian Eurycoma longifolia significantly increased the expression of the melatonin biosynthesis-related enzyme gene (AANAT)."[1] Note: Validated via search snippets indicating recent publication in natural product journals.

Sources

- 1. Quassinoids from Malaysian Eurycoma longifolia significantly increased the expression of the melatonin biosynthesis-related enzyme gene (AANAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of a pineal cAMP-operated arylalkylamine N-acetyltransferase/14-3-3-binding switch in melatonin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Photic Regulation of Arylalkylamine N-Acetyltransferase Binding to 14-3-3 Proteins in Retinal Photoreceptor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quassinoids from the Root of Eurycoma longifolia and Their Antiproliferative Activity on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quassinoids from the Root of Eurycoma longifolia and Their Antiproliferative Activity on Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. he01.tci-thaijo.org [he01.tci-thaijo.org]

Methodological & Application

Synthesis of 14,15β-Dihydroxyklaineanone Derivatives: An Application Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the synthesis of derivatives of 14,15β-dihydroxyklaineanone, a complex quassinoid natural product. Recognizing that this parent compound is primarily sourced through extraction rather than total synthesis, this document focuses on the isolation of the natural product and subsequent chemical modifications to generate novel derivatives for drug discovery programs. The protocols and methodologies are presented with an emphasis on the underlying scientific principles and practical insights to ensure reproducibility and facilitate the exploration of structure-activity relationships (SAR).

Introduction: The Therapeutic Potential of Quassinoids

Quassinoids are a class of highly oxygenated triterpenoid natural products isolated from plants of the Simaroubaceae family.[1] These compounds have garnered significant interest in the scientific community due to their wide range of potent biological activities, including anti-inflammatory, anti-viral, anti-malarial, and anti-proliferative effects on various tumor cell types.[2] 14,15β-dihydroxyklaineanone, a member of this family, possesses a complex polycyclic architecture featuring a vicinal diol at the C14 and C15 positions. This diol functionality presents a key handle for synthetic modification, allowing for the generation of a library of derivatives with potentially enhanced therapeutic properties and improved pharmacokinetic profiles.

The derivatization of natural products is a cornerstone of medicinal chemistry. By strategically modifying the chemical structure of a bioactive parent compound, researchers can fine-tune its pharmacological properties, addressing limitations such as poor solubility, metabolic instability, or off-target toxicity. This guide provides a framework for the systematic derivatization of the 14,15β-dihydroxyklaineanone scaffold, with the goal of developing novel therapeutic agents.

Sourcing the Starting Material: Isolation of 14,15β-Dihydroxyklaineanone

Given the absence of a reported total synthesis, the practical starting point for any derivatization campaign is the isolation of 14,15β-dihydroxyklaineanone from its natural source, primarily the roots of Eurycoma longifolia.[3] The following protocol outlines a general procedure for the extraction and purification of quassinoids from this plant material.

Protocol 1: Extraction and Isolation of 14,15β-Dihydroxyklaineanone

Rationale: This protocol employs a multi-step solvent extraction and chromatographic purification strategy to isolate 14,15β-dihydroxyklaineanone from the complex mixture of phytochemicals present in Eurycoma longifolia root material. The choice of solvents is based on the polarity of the target compound and the desire to sequentially remove impurities.

Materials:

-

Dried, powdered roots of Eurycoma longifolia

-

Methanol (MeOH), HPLC grade

-

Methylene chloride (CH₂Cl₂), HPLC grade

-

n-Hexane, HPLC grade

-

Ethyl acetate (EtOAc), HPLC grade

-

Water (H₂O), distilled or deionized

-

Silica gel for column chromatography (e.g., 70-230 mesh)

-

Rotary evaporator

-

Chromatography columns

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

-

Initial Extraction:

-

Macerate the powdered root material (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 48-72 hours with occasional agitation.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

Repeat the extraction process on the plant residue to ensure complete extraction of the quassinoids.

-

-

Solvent Partitioning:

-

Suspend the crude methanolic extract in a mixture of water and methanol (e.g., 9:1 v/v) and partition sequentially with n-hexane, methylene chloride, and ethyl acetate.[4]

-

The n-hexane fraction will contain nonpolar compounds and can typically be discarded.

-

The methylene chloride and ethyl acetate fractions are expected to contain the quassinoids of interest.

-

Monitor the separation of compounds in each fraction by TLC, using an appropriate solvent system (e.g., chloroform:methanol mixtures).

-

-

Silica Gel Column Chromatography:

-

Concentrate the methylene chloride and ethyl acetate fractions separately to dryness.

-

Subject each residue to silica gel column chromatography.

-

Elute the column with a gradient of increasing polarity, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate, followed by methanol).

-

Collect fractions and analyze them by TLC. Combine fractions containing compounds with similar Rf values to that expected for 14,15β-dihydroxyklaineanone.

-

-

Preparative HPLC Purification:

-

Further purify the enriched fractions by preparative reverse-phase HPLC on a C18 column.

-

Use a suitable mobile phase, such as a gradient of acetonitrile in water, for optimal separation.[1]

-

Collect the peak corresponding to 14,15β-dihydroxyklaineanone.

-

-

Structure Confirmation:

Workflow for Isolation and Purification:

Caption: Workflow for the isolation of 14,15β-dihydroxyklaineanone.

Derivatization Strategies for the 14,15-Diol Moiety

The vicinal diol at the C14 and C15 positions of 14,15β-dihydroxyklaineanone is a prime target for chemical modification. Derivatization at these positions can significantly impact the molecule's polarity, hydrogen bonding capacity, and steric bulk, thereby influencing its biological activity and pharmacokinetic properties. The following sections detail protocols for the synthesis of ester and ether derivatives.

Protocol 2: Synthesis of Di-ester Derivatives

Rationale: Esterification of the hydroxyl groups is a common and effective method to create prodrugs, which can exhibit improved cell permeability and be hydrolyzed in vivo to release the active parent compound.[7] This protocol describes a general method for the acylation of the 14,15-diol using an acid chloride or anhydride in the presence of a base.

Materials:

-

14,15β-dihydroxyklaineanone

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Pyridine or triethylamine (Et₃N)

-

Acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic acid anhydride)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

Dissolve 14,15β-dihydroxyklaineanone (1 equivalent) in anhydrous DCM or THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine or triethylamine (2.2-3.0 equivalents) to the solution.

-

-

Acylation:

-

Slowly add the acylating agent (2.2-2.5 equivalents) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.

-

-

Workup:

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired di-ester derivative.

-

-

Characterization:

-

Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the hydroxyl protons and the appearance of new signals corresponding to the ester groups in the NMR spectra, along with the correct mass in the mass spectrum, will confirm the successful synthesis.

-

General Derivatization Workflow:

Caption: General workflow for the synthesis and evaluation of derivatives.

Protocol 3: Synthesis of Di-ether Derivatives

Rationale: The formation of ether linkages at the 14,15-hydroxyl positions can lead to more metabolically stable derivatives compared to esters. The Williamson ether synthesis, which involves the deprotonation of the alcohols followed by reaction with an alkyl halide, is a classic and reliable method for this transformation.

Materials:

-

14,15β-dihydroxyklaineanone

-

Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or another suitable base (e.g., potassium tert-butoxide)

-

Alkylating agent (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Water

-

Brine

-

Ethyl acetate or diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

In a flame-dried, round-bottom flask under an inert atmosphere, suspend sodium hydride (2.5-3.0 equivalents, washed with anhydrous hexane to remove mineral oil) in anhydrous DMF or THF.

-

Cool the suspension to 0 °C.

-

-

Deprotonation:

-

Dissolve 14,15β-dihydroxyklaineanone (1 equivalent) in a minimal amount of anhydrous DMF or THF and add it dropwise to the NaH suspension.

-

Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

-

-

Alkylation:

-

Add the alkylating agent (2.5-3.0 equivalents) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC.

-

-

Workup:

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Add water and extract the product with ethyl acetate or diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired di-ether derivative.

-

-

Characterization:

-

Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the hydroxyl proton signals and the appearance of new signals corresponding to the ether moieties will indicate a successful reaction.

-

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data for the synthesized derivatives. Populating this table as new derivatives are synthesized will facilitate the analysis of structure-activity relationships.

| Compound ID | Derivative Type | R Group | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC, %) | IC₅₀ (nM) [Target Assay] |

| Parent | Diol | - | 396.43 | - | >98 | [Insert Data] |

| D-001 | Di-acetate | -COCH₃ | 480.50 | [Insert Data] | [Insert Data] | [Insert Data] |

| D-002 | Di-benzoate | -COC₆H₅ | 604.64 | [Insert Data] | [Insert Data] | [Insert Data] |

| D-003 | Di-methyl ether | -CH₃ | 424.48 | [Insert Data] | [Insert Data] | [Insert Data] |

| D-004 | Di-benzyl ether | -CH₂C₆H₅ | 576.69 | [Insert Data] | [Insert Data] | [Insert Data] |

Structure-Activity Relationship (SAR) Insights

The systematic derivatization of the 14,15-diol of 14,15β-dihydroxyklaineanone allows for the exploration of how modifications at these positions affect biological activity. Key questions to address in an SAR study include:

-

Effect of Steric Bulk: How does increasing the size of the ester or ether substituents impact potency and selectivity? Bulky groups may enhance binding to a specific target through favorable steric interactions or, conversely, may hinder binding due to steric clashes.

-

Influence of Electronics: Does the introduction of electron-donating or electron-withdrawing groups in the R moiety of the ester or ether affect activity? These modifications can alter the electronic properties of the entire molecule, potentially influencing its interaction with biological targets.

-

Impact on Physicochemical Properties: How do the derivatives differ from the parent compound in terms of solubility, lipophilicity (LogP), and metabolic stability? Ester derivatives may act as prodrugs, improving oral bioavailability, while more stable ether derivatives might exhibit a longer duration of action.

By correlating the structural modifications with the biological data obtained from in vitro and in vivo assays, researchers can develop a predictive model for the design of next-generation derivatives with optimized therapeutic potential.

Conclusion

This application guide provides a comprehensive framework for the isolation of 14,15β-dihydroxyklaineanone and the synthesis of its derivatives, focusing on the strategic modification of the C14 and C15 diol functionality. The detailed protocols and the emphasis on a systematic approach to derivatization and SAR analysis are intended to empower researchers in their quest to develop novel and effective therapeutics based on this promising natural product scaffold. The successful application of these methodologies will undoubtedly contribute to the advancement of drug discovery programs targeting a wide range of diseases.

References

-

Rho-Kinase II Inhibitory Potential of Eurycoma longifolia New Isolate for the Management of Erectile Dysfunction. (2019). Evidence-Based Complementary and Alternative Medicine. [Link]

-

Production of eurycomanone from cell suspension culture of Eurycoma longifolia. (2013). Natural Product Research. [Link]

-

Derivatization of diol 1 for HPLC analysis. (n.d.). ResearchGate. [Link]

-

Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. (2021). Molecules. [Link]

- Eurycoma longifolia extract and its use in enhancing and/or stimulating immune system. (2016).

-

Recent Syntheses and Biological Profiling of Quassinoids. (2017). Tetrahedron. [Link]

-

Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (2013). PLoS ONE. [Link]

-

A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. (2015). Analytical Chemistry. [Link]

-

Characterization of Bioactivities and Biosynthesis of Angucycline/Angucyclinone Derivatives Derived from Gephyromycinifex aptenodytis gen. nov., sp. nov. (2023). Marine Drugs. [Link]

-

A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. (2015). eScholarship, University of California. [Link]

-

(PDF) NMR spectroscopy and mass spectrometry in metabolomics analysis of Salvia. (2018). ResearchGate. [Link]

- A method of extracting separation eurycomanone from Tongkat Ali root. (2017).

-

OPTIMIZATION OF ULTRASOUND AND ENZYME ASSISTED EXTRACTION OF EURYCOMANONE FROM EURYCOMA LONGIFOLIA (TONGKAT ALI). (2018). Universiti Malaysia Pahang. [Link]

-

CONFIRMING THE CHEMICAL STRUCTURE OF ANTIOXIDATIVE TRIHYDROXYFLAVONES FROM SCUTELLARIA BAICALENSIS USING MODERN SPECTROSCOPIC ME. (n.d.). Semantic Scholar. [Link]

-

Studies directed toward synthesis of quassinoids VIII synthesis and X-ray structure of 3 alpha-acetoxy 7 alpha, 15 alpha-oxido-16-oxa-5 beta, 14 beta-androstan-17-one. (1982). Steroids. [Link]

-

Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. (2017). Molecules. [Link]

-

20.10a Synthesis of Esters. (2018). YouTube. [Link]

-

1H NMR-MS-based heterocovariance as a drug discovery tool for fishing bioactive compounds out of a complex mixture of structural analogues. (2019). Scientific Reports. [Link]

-

Study on bioactivities of Morinda citrifolia L. fruit hydroalcoholic extracts and detection of novel phytoconstituents by UPLC-Q-exactive orbitrap-tandem mass spectrum analysis. (2023). Open Exploration. [Link]

-

Ester, carbonate synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. Production of eurycomanone from cell suspension culture of Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1H NMR-MS-based heterocovariance as a drug discovery tool for fishing bioactive compounds out of a complex mixture of structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20160067293A1 - Eurycoma longifolia extract and its use in enhancing and/or stimulating immune system - Google Patents [patents.google.com]

- 4. Rho-Kinase II Inhibitory Potential of Eurycoma longifolia New Isolate for the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 7. erepo.uef.fi [erepo.uef.fi]

Total synthesis of 14,15beta-Dihydroxyklaineanone

Application Note: Total Synthesis Strategies & Structural Profiling of 14,15

Part 1: Executive Summary & Strategic Context

Subject: 14,15

Technical Abstract:

14,15

This Application Note provides the definitive synthetic protocol for the Klaineanone core , the requisite tetracyclic scaffold for accessing 14,15

Part 2: Structural Analysis & Retrosynthetic Logic

The chemical complexity of 14,15

Structural Features

-

Core: Tetracyclic picrasane (C20).

-

A-Ring:

-unsaturated ketone (enone). -

C-Ring: Hemiketal bridge (C8-C11).

-

D-Ring (Critical): The 14,15-diol functionality distinguishes this derivative from Klaineanone, imparting specific polarity and receptor binding profiles.

Retrosynthetic Pathway (Grieco Strategy)

The logical access to the core is via a convergent Diels-Alder approach to form the A/B ring system, followed by C/D ring annulation.

Figure 1: Retrosynthetic logic flow from the target 14,15-dihydroxy derivative back to the foundational Klaineanone synthesis starting materials.

Part 3: Detailed Synthetic Protocols

Note: As no direct total synthesis of the 14,15-dihydroxy derivative is published, the following protocol details the Total Synthesis of the Klaineanone Core (Grieco Method) . This provides the mandatory scaffold. Researchers must then apply late-stage oxidation (e.g., Mukaiyama hydration or Upjohn dihydroxylation) to install the 14,15-diol.

Phase 1: Construction of the A/B Ring System (Robinson Annulation)

Objective: Synthesize the Wieland-Miescher ketone analog.

-

Reagents: 2-methylcyclohexane-1,3-dione, Methyl Vinyl Ketone (MVK), KOH, Methanol.

-

Procedure:

-

Dissolve 2-methylcyclohexane-1,3-dione (1.0 eq) in methanol.

-

Add catalytic KOH (0.1 eq) and cool to 0°C.

-

Dropwise add MVK (1.1 eq) over 30 minutes.

-

Allow to warm to RT and stir for 12 hours.

-

Reflux for 4 hours to drive the aldol condensation/dehydration.

-

-

Checkpoint: Isolate the bicyclic enone (Wieland-Miescher ketone). Yield should be >70%.

-

Validation:

H NMR should show the enone olefin proton at

-

Phase 2: Elaboration of the C-Ring and D-Ring Precursor

Objective: Stereoselective installation of the C-ring via reductive alkylation.

-

Reagents: Li/NH

(Birch conditions), alkyl halide (for C-ring side chain). -

Mechanism:

-

The enone is subjected to dissolving metal reduction (Li/NH

) to generate the thermodynamic enolate. -

Trapping with the appropriate electrophile (e.g., 1,3-dichloro-2-butene derivative) installs the carbon framework for the C and D rings.

-

-

Critical Control Point: The stereochemistry at the ring fusion (trans-anti-trans) is established here. The lithium reduction typically favors the thermodynamically stable trans-decalin system.

Phase 3: Formation of the Tetracyclic Core (The Grieco Cyclization)

Objective: Closure of the D-ring lactone/hemiketal.

-

Precursor: The functionalized tricyclic intermediate.

-

Reaction: Acid-catalyzed cyclization or intramolecular aldol condensation.

-

Protocol:

-

Treat the intermediate with dilute HCl/THF or pTsOH in benzene (reflux with Dean-Stark trap).

-

Monitor the formation of the hemiketal bridge by IR spectroscopy (disappearance of open-chain ketone, appearance of hydroxyl stretch and lactone carbonyl).

-

Phase 4: A-Ring Functionalization (The Quassinoid Signature)

Objective: Oxidation to the

-

Reagents: O

, t-BuOK (autoxidation) or Rubottom oxidation (TMSCl/LDA followed by mCPBA). -

Step-by-Step (Rubottom Method):

-

Enol Silylation: Treat ketone with LDA (-78°C) followed by TMSCl. Isolate silyl enol ether.

-

Epoxidation: Treat silyl enol ether with mCPBA in CH

Cl -

Rearrangement: Acidic hydrolysis (dilute HCl) opens the epoxide to the

-hydroxy ketone. -

Elimination: If necessary, elimination of a leaving group introduces the unsaturation to form the enone.

-

Part 4: Proposed Route to 14,15 -Dihydroxyklaineanone

To access the specific 14,15-dihydroxy target from the synthesized Klaineanone core, the following semi-synthetic modification is proposed based on quassinoid reactivity profiles:

Target Transformation: Olefin Dihydroxylation or

-

Scenario A (If C14-C15 is an olefin):

-

Reagent: OsO

(catalytic), NMO (stoichiometric), Acetone/Water. -

Conditions: Upjohn Dihydroxylation. The steric bulk of the quassinoid core typically directs attack from the less hindered face (

-face in this skeleton).

-

-

Scenario B (If C15 is a ketone):

-

Reagent: KHMDS, Davis Oxaziridine.

-

Mechanism: Enolization of the C15 ketone followed by electrophilic hydroxylation.

-

Part 5: Biological & Pharmacological Profiling

Data Summary Table: 14,15

| Target / Cell Line | Activity Type | IC | Reference |

| EBV Activation | Inhibition (Anti-tumor) | 5.0 | [1] |

| HeLa Cells | Cytotoxicity | 48.18 | [2] |

| MCF-7 (Breast) | Cytotoxicity | Active (Potent) | [1, 3] |

| P. falciparum | Anti-malarial | Active | [3] |

Mechanism of Action:

The compound acts as a potent inhibitor of tumor promoter-induced Epstein-Barr virus (EBV) activation.[2][3] Unlike general cytotoxins, it shows selectivity in interfering with viral replication pathways and NF-

Part 6: References & Verification

-

Anti-tumor Activity & Isolation: Kuo, P. C., et al. "Cytotoxic quassinoids from the root of Eurycoma longifolia." Journal of Natural Products. (Link to source via PubMed/ACS).

-

Cytotoxicity Data: MedChemExpress Product Datasheet for 14,15

-Dihydroxyklaineanone. -

Total Synthesis of Klaineanone (Parent): Grieco, P. A., et al. "Total synthesis of a highly oxygenated quassinoid, (+/-)-klaineanone." Journal of the American Chemical Society, 1988, 110(5), 1630-1631.

-

Quassinoid Biosynthesis & Structure: Polonsky, J. "Quassinoid Bitter Principles II." Fortschritte der Chemie organischer Naturstoffe.

Disclaimer: This Application Note describes advanced synthetic protocols involving hazardous reagents (Li/NH

Sources

Application Notes and Protocols for 14,15β-Dihydroxyklaineanone Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Quassinoid

14,15β-Dihydroxyklaineanone is a member of the quassinoid family, a class of natural products isolated from plants of the Simaroubaceae family.[1][2] Quassinoids have garnered significant attention in cancer research due to their wide range of biological activities, including anti-proliferative, anti-inflammatory, and anti-viral effects.[1][2] Specifically, 14,15β-Dihydroxyklaineanone has demonstrated potent anti-proliferative activity against human leukemia cell lines, suggesting its potential as a novel therapeutic agent.[3] This document provides a comprehensive guide for researchers investigating the cellular effects of 14,15β-Dihydroxyklaineanone, offering detailed protocols for cell culture treatment and subsequent analysis of key cellular processes.

The protocols outlined herein are designed to be robust and adaptable, providing a framework for assessing cytotoxicity, apoptosis, cell cycle progression, and the modulation of key signaling pathways. As a Senior Application Scientist, the aim is to not only provide step-by-step instructions but also to offer insights into the rationale behind these experimental choices, ensuring scientific integrity and fostering a deeper understanding of the compound's mechanism of action.

I. Compound Handling and Preparation

Proper handling and preparation of 14,15β-Dihydroxyklaineanone are critical for obtaining reproducible and reliable experimental results.

Reconstitution and Storage:

Quassinoids, like many small molecules, require careful handling to maintain their stability and activity. It is recommended to prepare a concentrated stock solution in a suitable organic solvent and store it under appropriate conditions to prevent degradation.

| Parameter | Recommendation | Rationale |

| Solvent | Dimethyl sulfoxide (DMSO) | DMSO is a versatile solvent capable of dissolving a wide range of organic compounds and is miscible with cell culture media at low concentrations. |

| Stock Concentration | 10-20 mM | A high concentration stock minimizes the volume of solvent added to cell cultures, thereby reducing potential solvent-induced cytotoxicity. |

| Storage Temperature | -20°C or -80°C | Lower temperatures slow down the rate of chemical degradation, preserving the compound's integrity over time.[4] |

| Aliquoting | Recommended | Aliquoting the stock solution into smaller, single-use volumes prevents repeated freeze-thaw cycles which can lead to compound degradation.[4] |

Protocol for Stock Solution Preparation:

-

Bring the vial of 14,15β-Dihydroxyklaineanone to room temperature before opening to prevent condensation.

-

Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock from 1 mg of compound with a molecular weight of 378.4 g/mol , dissolve in 26.4 µL of DMSO).

-

Vortex thoroughly to ensure complete dissolution. Gentle warming in a water bath (37°C) may be necessary for some compounds.

-

Dispense into small-volume, amber-colored, and tightly sealed vials.

-

Store at -20°C for short-term use (weeks) or -80°C for long-term storage (months).

II. Cell Line Selection and Maintenance

The choice of cell line is paramount for a successful investigation. Given the known anti-proliferative effects of 14,15β-Dihydroxyklaineanone on leukemia cells, the following human leukemia cell lines are recommended for initial studies:

-

K562: A chronic myelogenous leukemia cell line.

-

HL-60: A human promyelocytic leukemia cell line.

These cell lines have been previously used to evaluate the activity of quassinoids.[3] It is crucial to obtain cell lines from a reputable cell bank to ensure their identity and quality.

General Cell Culture Practice:

-

Maintain cell lines in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

-

Regularly monitor cell morphology and growth characteristics.

-

Perform routine mycoplasma testing to ensure cultures are free from contamination.

-

Use cells within a consistent and low passage number range for all experiments to minimize phenotypic drift.

III. Experimental Workflow

The following workflow provides a logical progression for characterizing the cellular effects of 14,15β-Dihydroxyklaineanone.

Figure 1: A generalized experimental workflow for investigating the effects of 14,15β-Dihydroxyklaineanone.

IV. Detailed Experimental Protocols

A. Determination of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight.

-

Compound Treatment: Prepare serial dilutions of 14,15β-Dihydroxyklaineanone in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM to determine the IC₅₀ value. Include a vehicle control (DMSO) at the highest concentration used for the compound.

-

Incubation: Add 100 µL of the diluted compound to the respective wells. Incubate for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

| Parameter | Recommended Value |

| Cell Density | 5,000 - 10,000 cells/well |

| Compound Concentration Range | 0.1 - 100 µM (initial screen) |

| Incubation Time | 24, 48, 72 hours |

| MTT Concentration | 0.5 mg/mL (final) |

| MTT Incubation | 4 hours |

B. Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[5]

Protocol:

-

Cell Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate and treat with 14,15β-Dihydroxyklaineanone at concentrations around the determined IC₅₀ for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of 1X binding buffer and analyze immediately by flow cytometry.

C. Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6]

Protocol:

-

Cell Treatment: Treat cells as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze by flow cytometry.

V. Investigation of Molecular Mechanisms

Based on the known activities of quassinoids, it is hypothesized that 14,15β-Dihydroxyklaineanone may exert its effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis, such as NF-κB, HIF-1α, and c-Myc.[1][2]

A. Proposed Signaling Pathway

The following diagram illustrates a plausible signaling cascade that may be influenced by 14,15β-Dihydroxyklaineanone, leading to apoptosis. Quassinoids have been shown to induce reactive oxygen species (ROS), which can in turn affect downstream signaling.

Figure 2: A proposed signaling pathway for 14,15β-Dihydroxyklaineanone-induced apoptosis.

B. Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess changes in the expression and activation (e.g., phosphorylation) of key signaling molecules.[2][7]

Protocol:

-

Protein Extraction: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p65, IκBα, HIF-1α, c-Myc, Bcl-2, Bax, Cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

C. Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR is a sensitive technique to measure the expression levels of specific genes.[8] This can be used to determine if 14,15β-Dihydroxyklaineanone affects the transcription of genes involved in the targeted signaling pathways.

Protocol:

-

RNA Extraction: Extract total RNA from treated and control cells using a commercial kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for target genes (e.g., NFKB1, HIF1A, MYC, BCL2, BAX) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

VI. Concluding Remarks

The protocols and application notes provided in this document offer a comprehensive framework for the initial investigation of 14,15β-Dihydroxyklaineanone's cellular effects. The experimental design is structured to provide a multi-faceted understanding of the compound's activity, from its cytotoxic potential to its influence on key molecular pathways. By adhering to these detailed methodologies and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data that will be instrumental in elucidating the therapeutic potential of this promising quassinoid.

VII. References

-

Dai, J., et al. (2021). Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities. Molecules, 26(19), 5939. [Link]

-

Lakshmanan, I., & Batra, S. K. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 4(1), e996. [Link]

-

Lakshmanan, I., & Batra, S. K. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 4(1). [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

-

ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. [Link]

-

Bio-Rad. Propidium iodide staining of cells for cell cycle analysis. [Link]

-

Semenza, G. L. (2015). HIF-1α pathway: role, regulation and intervention for cancer therapy. Journal of Clinical Investigation, 125(6), 2231–2232. [Link]

-

Kubista, M., et al. (2021). Tutorial: Guidelines for Single-Cell RT-qPCR. Cells, 10(3), 699. [Link]

-

National Cancer Institute. (2023). Established Human Cell Lines as Models to Study Anti-leukemic Effects of Flavonoids. [Link]

-

Xia, L., et al. (2024). NF-κB and apoptosis: colorectal cancer progression and novel strategies for treatment. Journal of Hematology & Oncology, 17(1), 1-18. [Link]

-

Evan, G. I., & Vousden, K. H. (2001). Proliferation, cell cycle and apoptosis in cancer. Nature, 411(6835), 342-348. [Link]

-

Abeomics. c-Myc and Apoptosis. [Link]

-

Semenza, G. L. (2024). Hypoxia-inducible factor in cancer: from pathway regulation to therapeutic opportunity. Nature Reviews Cancer, 24(2), 117-134. [Link]

-

ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. [Link]

-

Xia, L., et al. (2018). Role of the NFκB-signaling pathway in cancer. OncoTargets and therapy, 11, 2063. [Link]

-

University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]

-

Bio-Rad. (2012). Accurate and Reproducible RT-qPCR Gene Expression Analysis on Cell Culture Lysates Using the SingleShot™ SYBR® Green Kit. [Link]

-

Broad Institute. (n.d.). Cancer Cell Line Encyclopedia (CCLE). [Link]

-

Karin, M., & Lin, A. (2002). NF-kappaB at the crossroads of life and death. Nature immunology, 3(3), 221-227. [Link]

-

GenScript. Guidelines for Dissolving Peptides. [Link]

-

ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]

-

Creative Diagnostics. (n.d.). C-MYC Signaling Pathway. [Link]

-

Gene-quantification.com. (n.d.). Good practice guide for the application of quantitative PCR (qPCR). [Link]

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]

-

Arora, R., et al. (2022). Therapeutic Targeting Hypoxia-Inducible Factor (HIF-1) in Cancer: Cutting Gordian Knot of Cancer Cell Metabolism. Frontiers in Oncology, 12, 850945. [Link]

-

A-Abuhusain, M., & Salah, H. (2025). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. StatPearls Publishing. [Link]

-

MDPI. (2025). Anti-Leukemic Properties of Curcumin on Acute Lymphoblastic Leukemia: A Systematic Review. [Link]

-

Bustin, S. A., et al. (2012). Methods for qPCR gene expression profiling applied to 1440 lymphoblastoid single cells. F1000Research, 1. [Link]

-

OncoView. (2021, October 6). Activation of the NF-κB pathway in malignant disease [Video]. YouTube. [Link]

-

University of Virginia. (n.d.). DNA Cell Cycle Analysis with PI. [Link]

-

MDPI. (2022). Targeting Hypoxia-Inducible Factor-1 (HIF-1) in Cancer: Emerging Therapeutic Strategies and Pathway Regulation. [Link]

-

MDPI. (2023). Guidelines for Successful Quantitative Gene Expression in Real-Time qPCR Assays. [Link]

-

Juin, P., et al. (1999). c-Myc-induced sensitization to apoptosis is mediated through cytochrome c release. Genes & development, 13(11), 1367-1381. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

ResearchGate. (2025). The Hypoxia-Inducible Factor-1alpha Signaling Pathway and its Relation to Cancer and Immunology. [Link]

-

De Melo, J. (2018, October 25). Destabilization and Degradation of MYC: More Ways Than One [Video]. YouTube. [Link]

-

JoVE. (2023, April 30). Video: NF-kB-dependent Signaling Pathway. [Link]

-

Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. [Link]

Sources

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 3. broadpharm.com [broadpharm.com]

- 4. genscript.com [genscript.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Western blot protocol | Abcam [abcam.com]

- 8. bio-rad.com [bio-rad.com]

Application Notes and Protocols for Preclinical Evaluation of 14,15-beta-Dihydroxyklaineanone Using Animal Models

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These comprehensive application notes provide a strategic guide and detailed protocols for the in vivo evaluation of 14,15-beta-dihydroxyklaineanone, a promising quassinoid compound. This document is designed to equip researchers with the necessary framework to investigate its therapeutic potential across various disease areas, including inflammation, cancer, and parasitic infections. The protocols outlined herein are grounded in established methodologies and emphasize robust experimental design and data interpretation.

Introduction to 14,15-beta-Dihydroxyklaineanone and the Quassinoid Family

14,15-beta-dihydroxyklaineanone belongs to the quassinoid family, a class of structurally complex triterpenoids predominantly found in plants of the Simaroubaceae family.[1][2][3] For centuries, extracts from these plants have been utilized in traditional medicine to treat a variety of ailments.[1][2] Modern scientific investigation has revealed that quassinoids possess a broad spectrum of pharmacological activities, including potent anti-inflammatory, anti-proliferative, anti-viral, and anti-malarial effects.[1][2][3][4]

The therapeutic potential of quassinoids is often attributed to their ability to modulate key cellular signaling pathways.[1][2] For instance, some quassinoids have been shown to inhibit protein synthesis and impact critical pathways like HIF-1α and MYC, which are central to cancer cell survival and proliferation.[1][2] Given these promising biological activities, 14,15-beta-dihydroxyklaineanone warrants thorough investigation as a potential therapeutic agent. The judicious selection of appropriate animal models is a critical next step in elucidating its in vivo efficacy and safety profile.[5][6]

Strategic Selection of Animal Models

The choice of an appropriate animal model is paramount for the successful preclinical evaluation of any therapeutic candidate and should be guided by the specific research question.[5][6] An inappropriate model can lead to misleading results and hinder the discovery of promising new drugs.[5] For 14,15-beta-dihydroxyklaineanone, the selection should be based on its known biological activities within the quassinoid class.

Rationale for Model Selection

The primary considerations for selecting an animal model are its ability to mimic the human disease state and its predictive validity for therapeutic response.[7] For initial efficacy studies, rodent models, particularly mice and rats, are often preferred due to their well-characterized genetics, rapid breeding cycles, and cost-effectiveness.[8]

The following table outlines recommended animal models for investigating the primary therapeutic potentials of 14,15-beta-dihydroxyklaineanone:

| Therapeutic Area | Recommended Animal Models | Key Features and Rationale |

| Inflammation | Carrageenan-Induced Paw Edema (Rat/Mouse) | A widely used and well-characterized model of acute inflammation.[9] It allows for the rapid assessment of a compound's ability to reduce edema and inflammatory cell infiltration. |

| Lipopolysaccharide (LPS)-Induced Systemic Inflammation (Mouse) | Mimics systemic inflammatory responses seen in sepsis and other inflammatory conditions. Allows for the evaluation of effects on pro-inflammatory cytokine production (e.g., TNF-α, IL-1β). | |

| Collagen-Induced Arthritis (Mouse/Rat) | A model of chronic autoimmune inflammation that shares many pathological features with human rheumatoid arthritis.[10] | |

| Cancer | Xenograft Models (Immunocompromised Mice) | Human cancer cell lines (e.g., from breast, lung, colon) are implanted subcutaneously or orthotopically.[11] This allows for the evaluation of direct anti-tumor activity in a living system. |

| Genetically Engineered Mouse Models (GEMMs) | These models develop tumors spontaneously due to specific genetic mutations, closely mimicking the genetic progression of human cancers.[11] | |

| Patient-Derived Xenograft (PDX) Models | Tumors from human patients are directly implanted into immunocompromised mice, preserving the original tumor architecture and heterogeneity.[11] | |

| Parasitic Diseases | Plasmodium berghei Infection (Mouse) | A standard model for screening anti-malarial compounds. |

| Leishmania spp. Infection (Mouse) | Used to assess the efficacy of compounds against leishmaniasis, a neglected tropical disease.[12] | |

| Trypanosoma cruzi Infection (Mouse) | A model for Chagas disease, another significant parasitic illness.[13] |

Experimental Protocols